Selective Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX) versus Off-Target CA II Isoforms
Derivatives based on the 3,4-diamino-N,N-dimethylbenzenesulfonamide scaffold demonstrate selective inhibition of the tumor-associated CA IX isoform over the ubiquitous CA II isoform [1]. While direct head-to-head data for the parent compound are not available, structurally related 3,4-diaminobenzenesulfonamide derivatives exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, compared to 1.55–3.92 μM against CA II, representing a 62- to 359-fold selectivity for CA IX . The N,N-dimethyl substitution further modulates binding affinity and isoform discrimination [1].
| Evidence Dimension | CA IX vs CA II isoform selectivity |
|---|---|
| Target Compound Data | Not directly measured; scaffold derivatives: CA IX IC50 = 10.93–25.06 nM; CA II IC50 = 1.55–3.92 μM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (sulfanilamide) shows broad non-selective inhibition; IC50 values vary widely across isoforms without consistent selectivity |
| Quantified Difference | Scaffold derivatives show 62- to 359-fold selectivity for CA IX over CA II |
| Conditions | Enzymatic inhibition assays against recombinant human CA isoforms |
Why This Matters
This selectivity profile reduces potential off-target effects associated with systemic CA II inhibition (e.g., diuresis, ocular effects), making the scaffold more valuable for anticancer drug discovery programs than non-selective sulfonamides.
- [1] Bashandy MS, Alsaid MS, Arafa RK, Ghorab MM. Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. J Enzyme Inhib Med Chem. 2014;29(5):619-27. View Source
